molecular formula C18H39B B075710 Trihexylborane CAS No. 1188-92-7

Trihexylborane

Cat. No. B075710
CAS RN: 1188-92-7
M. Wt: 266.3 g/mol
InChI Key: NMHWWOSZMMORNT-UHFFFAOYSA-N
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Description

Trihexylborane, also known as THB, is an organoborane compound that has gained significant attention due to its unique chemical properties and potential applications in various fields. THB is a highly reactive compound that readily undergoes chemical reactions with various organic compounds, making it an essential reagent in organic synthesis.

Mechanism of Action

Trihexylborane's mechanism of action is based on its ability to undergo chemical reactions with various organic compounds. Trihexylborane's reactivity is due to the presence of a boron atom that has an empty p-orbital, which can accept electrons from other atoms. The boron atom in Trihexylborane can form a covalent bond with an electron-rich atom, such as an alkene or a carbonyl group, resulting in the formation of a new chemical bond.
Biochemical and Physiological Effects
Trihexylborane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Trihexylborane can cause skin irritation and eye damage. Additionally, Trihexylborane has been shown to be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

Trihexylborane has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use. Trihexylborane is a highly reactive compound that can undergo chemical reactions with various organic compounds, making it an essential reagent in organic synthesis. Additionally, Trihexylborane is a selective reagent that can react with specific functional groups, such as alkenes and carbonyl compounds. Trihexylborane is also easy to use and handle, making it a popular reagent in many labs.
However, Trihexylborane also has some limitations for lab experiments. Trihexylborane is air-sensitive and must be handled under an inert atmosphere to prevent oxidation. Additionally, Trihexylborane is highly flammable and must be handled with care to avoid fire hazards.

Future Directions

There are several future directions for Trihexylborane research, including its use in the synthesis of new materials, its application in catalysis, and its potential as a bioorthogonal reagent. Trihexylborane can be used to synthesize new materials, such as polymers and nanoparticles, with unique properties and applications. Additionally, Trihexylborane can be used as a catalyst in various chemical reactions, such as the hydroboration of alkenes and the reduction of ketones. Finally, Trihexylborane has the potential to be used as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with other biological processes.
Conclusion
In conclusion, Trihexylborane is a highly reactive organoborane compound that has numerous scientific research applications, including its use as a reducing agent, a catalyst, and a polymerization initiator. Trihexylborane's mechanism of action is based on its ability to undergo chemical reactions with various organic compounds, resulting in the formation of new chemical bonds. Trihexylborane has several advantages for lab experiments, including its high reactivity, selectivity, and ease of use, but also has some limitations, such as its air-sensitivity and flammability. Finally, Trihexylborane has several future directions for research, including its application in the synthesis of new materials, catalysis, and bioorthogonal chemistry.

Synthesis Methods

Trihexylborane can be synthesized through several methods, including the reaction of triethylborane with hexyllithium, the reaction of boron trichloride with hexyllithium, and the reaction of boron tribromide with hexyllithium. The most commonly used method for synthesizing Trihexylborane is the reaction of triethylborane with hexyllithium. This method involves the addition of triethylborane to a solution of hexyllithium in anhydrous ether, followed by the removal of the solvent and purification of the resulting Trihexylborane product.

Scientific Research Applications

Trihexylborane has numerous scientific research applications, including its use as a reducing agent, a catalyst, and a polymerization initiator. Trihexylborane is an effective reducing agent that can reduce various organic compounds, such as carbonyl compounds and alkenes. Additionally, Trihexylborane is a versatile catalyst that can catalyze various chemical reactions, including the hydroboration of alkenes and the reduction of ketones. Trihexylborane is also an effective polymerization initiator that can initiate the polymerization of various monomers, such as styrene and methyl methacrylate.

properties

CAS RN

1188-92-7

Product Name

Trihexylborane

Molecular Formula

C18H39B

Molecular Weight

266.3 g/mol

IUPAC Name

trihexylborane

InChI

InChI=1S/C18H39B/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

NMHWWOSZMMORNT-UHFFFAOYSA-N

SMILES

B(CCCCCC)(CCCCCC)CCCCCC

Canonical SMILES

B(CCCCCC)(CCCCCC)CCCCCC

Origin of Product

United States

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